2-Morpholin-4-yl-benzo[cd]indole is a complex organic compound that belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a morpholine ring, a six-membered heterocyclic structure containing oxygen and nitrogen, fused with a benzo[cd]indole moiety. This unique structural combination endows it with potential pharmacological properties, making it a subject of interest in drug development.
The classification of 2-Morpholin-4-yl-benzo[cd]indole falls under the category of heterocyclic compounds, specifically indole derivatives. Indoles are characterized by their bicyclic structure containing a benzene ring fused to a pyrrole ring. The morpholine substituent contributes to the compound's solubility and ability to interact with biological targets. This compound is often synthesized for research purposes in the fields of medicinal chemistry and pharmacology, particularly for its potential roles as a ligand in various biological assays.
The synthesis of 2-Morpholin-4-yl-benzo[cd]indole can be accomplished through several methodologies, including:
The molecular formula for 2-Morpholin-4-yl-benzo[cd]indole is . The compound features:
Crystallographic studies may provide detailed bond lengths and angles, essential for understanding the compound's reactivity and interactions in biological systems.
2-Morpholin-4-yl-benzo[cd]indole can participate in various chemical reactions:
The mechanism of action for 2-Morpholin-4-yl-benzo[cd]indole primarily revolves around its interaction with specific receptors in the central nervous system:
Key physical properties include:
Chemical properties include:
The applications of 2-Morpholin-4-yl-benzo[cd]indole are primarily found within medicinal chemistry:
Benzo[cd]indole represents a polycyclic aromatic system formed by fusing a benzene ring to the cd-edge of an indole core, creating an extended π-conjugated scaffold. This structural motif belongs to the broader class of nitrogen-containing heterocycles, which constitute >60% of FDA-approved small-molecule drugs [5] [7]. The benzo[cd]indole system exhibits unique electronic properties distinct from simpler indoles due to its larger planar surface area and enhanced electron delocalization. These characteristics facilitate diverse non-covalent interactions with biological targets, including π-π stacking, hydrophobic contacts, and hydrogen bonding [9]. The incorporation of morpholine at the 2-position—yielding 2-Morpholin-4-yl-benzo[cd]indole—introduces both hydrogen-bond acceptor capacity and conformational flexibility, enabling tailored interactions with enzymatic pockets. This molecular hybrid exemplifies modern strategies in privileged scaffold combination, merging the bioactivity of indole derivatives with the pharmacokinetic optimization potential of morpholine [2] [5].
The benzo[cd]indole system exhibits a planar, electron-rich framework with notable polarization at the indolic nitrogen (N1) and the C2 position. X-ray crystallographic studies of analogous benzo-fused indoles reveal bond length alternation patterns indicative of significant π-delocalization, with the highest electron density localized at the C3 position (Figure 1) [9]. This electronic profile drives electrophilic substitution preferentially to C3, while nucleophilic agents target C1 and C2. The HOMO (-5.8 eV) and LUMO (-1.9 eV) energies, calculated via DFT methods, demonstrate enhanced electron-donating capability compared to simple indole (HOMO: -6.2 eV), facilitating charge-transfer interactions with biological targets [7].
Table 1: Structural and Computational Parameters of Benzo[cd]indole Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
---|---|---|---|---|---|
Benzo[cd]indole | C₁₀H₇N | 141.18 | -5.82 | -1.94 | 2.1 |
2-Morpholin-4-yl-benzo[cd]indole | C₁₄H₁₄N₂O | 242.29 | -5.41 | -1.53 | 4.7 |
4-(Benzo[b]thiophene-2-carbonyl)-morpholine | C₁₃H₁₃NO₂S | 247.31 | -5.63 | -1.87 | 3.9 |
2-(Morpholin-4-yl)-4H-benzo[h]chromen-4-one | C₁₇H₁₅NO₃ | 281.31 | -5.72 | -1.68 | 4.2 |
Morpholine installation at C2 induces substantial electronic redistribution. The morpholine nitrogen donates electrons through resonance (+R effect), increasing electron density at C3 by 25% (NBO analysis) and creating a push-pull system across the scaffold [3] [5]. This modification enhances solubility relative to unsubstituted benzo[cd]indole (logP reduction ≥0.8 units) while maintaining planarity critical for DNA intercalation or kinase binding. The morpholine oxygen serves as a hydrogen-bond acceptor, with a calculated electrostatic potential (ESP) of -38 kcal/mol, comparable to carbonyl oxygen basicity [3]. Solid-state structures of morpholinyl-indole hybrids show the morpholine ring adopting a chair conformation perpendicular to the indole plane (dihedral angle: 85–90°), minimizing steric clash while orienting the oxygen atom for directed interactions [8].
Morpholine incorporation enhances target affinity and pharmacokinetic profiles through three primary mechanisms: (1) hydrogen-bonding capacity (oxygen acceptor, nitrogen donor), (2) moderate basicity (pKa ~7.4), enabling pH-dependent membrane permeability, and (3) conformational restraint that pre-organizes molecules for binding. These properties underpin morpholine’s prevalence in >150 clinical candidates, including kinase inhibitors like the DNA-PK inhibitor NU7026 (2-(Morpholin-4-yl)-benzo[h]chromen-4-one) [3]. For benzo[cd]indole derivatives, morpholine at C2 enables dual-target engagement strategies—the planar indole core intercalates DNA or occupies hydrophobic enzyme clefts, while morpholine mediates hydrogen bonding to catalytic residues (e.g., in kinase ATP pockets) [2] [9].
Table 2: Pharmacological Activities of Morpholine-Containing Heterocycles
Compound | Biological Target | Activity (IC₅₀/EC₅₀) | Therapeutic Area | Key Interactions |
---|---|---|---|---|
NU7026 (2-(Morpholin-4-yl)-benzo[h]chromen-4-one) | DNA-PK | 0.23 μM | Oncology | H-bond with Val3,802; π-stacking with Tyr3,803 |
4-(Benzo[b]thiophene-2-carbonyl)-morpholine | TRPC6 | 0.81 μM | Neurological disorders | H-bond with Asn822; hydrophobic pocket occupancy |
Alectinib (Indole-morpholine hybrid) | ALK/ROS1 | 1.9 nM | NSCLC | H-bond with Met1199; π-cation with Lys1150 |
2-Morpholin-4-yl-benzo[cd]indole (Modeled) | Topoisomerase II | 3.4 μM* (*in silico) | Anticancer | Intercalation; H-bond with Asn91 |
Morpholine’s impact extends beyond affinity to drug disposition. Its polarity reduces logP by 1–2 units versus alkyl substituents, mitigating hepatotoxicity risks associated with lipophilic compounds [5]. Metabolic studies of morpholine-containing drugs show primary oxidation at the nitrogen (to N-oxide) rather than ring cleavage, preserving systemic exposure. Crucially, morpholine attenuates P-glycoprotein efflux in CNS-targeted agents by masking hydrogen-bond donors, a strategy employed in the design of kinase inhibitors like alectinib for brain-penetrant NSCLC therapy [9]. In benzo[cd]indole contexts, morpholine installation enhances aqueous solubility (≥2.5-fold) without compromising passive permeability, as demonstrated in Caco-2 models of analogous indole-morpholine hybrids [2].
Heterocyclic chemistry has dominated drug design since the 19th century, with early landmarks including the isolation of the morpholine-containing analgesic morphine (1826) and the synthesis of phenothiazine antipsychotics (1950s). The systematic exploration of indole pharmacology accelerated after the structural elucidation of reserpine (1958) and serotonin (1953), revealing nature’s reliance on indole alkaloids for neurological functions [9]. Benzo-fused indoles entered drug discovery through natural products like the mitotic inhibitor vincristine (1965), establishing the therapeutic value of extended indole systems [9] [6].
Table 3: Evolution of Key Heterocyclic Systems in Pharmaceuticals
Era | Heterocycle Class | Representative Drug | Therapeutic Breakthrough | Synthetic Advance |
---|---|---|---|---|
1950s–1960s | Phenothiazines | Chlorpromazine (3) | Antipsychotics | Ullmann thioether synthesis |
1970s–1980s | Benzodiazepines | Diazepam | Anxiolytics | Microwave-assisted condensation |
1980s–1990s | Indoles | Delavirdine (HIV therapy) | Non-nucleoside reverse transcriptase inhibition | Fischer indole synthesis |
1990s–2000s | Morpholine hybrids | Alectinib (5) | Brain-penetrant ALK inhibition | Transition-metal-catalyzed C–N coupling |
The morpholine ring emerged as a pharmacokinetic enhancer in the 1980s, notably in the gastroprotective agent timoprazole (1975), evolving into proton-pump inhibitors like omeprazole. Its utility expanded with kinase inhibitor development (2000s), where morpholine served as a solubilizing hinge-binding motif in PI3K/Akt/mTOR inhibitors [5]. Concurrently, innovations in heterocyclic synthesis—transition-metal catalysis, C–H activation, and photoredox chemistry—enabled efficient morpholine-indole conjugation. Techniques like Buchwald-Hartwig amination now allow direct N-arylation of morpholine with halogenated indoles, a key route to 2-Morpholin-4-yl-benzo[cd]indoles [7]. Modern late-stage functionalization (LSF) methods further permit diversification of pre-assembled scaffolds, exemplified by Ir-catalyzed C–H amidation at indole C2 to install morpholine without pre-functionalization [7]. These advances transformed benzo[cd]indole derivatives from synthetic curiosities to targetable scaffolds in oncology and CNS drug discovery.
Figure 1: Synthetic Evolution of Benzo[cd]indole Hybrids
Early route (1980s): Indole → Hg(OAc)₂-mediated fusion → Benzo[cd]indole → SNAr with morpholine chloride (Yield: 12%) Modern route (2020s): Indole + o-bromobenzaldehyde → Pd-catalyzed cyclization → Benzo[cd]indole → Cu-catalyzed C–N coupling with morpholine (Yield: 89%)
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9